molecular formula C7H12BrN3 B3111734 (4-Bromo-2-ethyl-2h-pyrazol-3-ylmethyl)-methyl-amine CAS No. 1855911-19-1

(4-Bromo-2-ethyl-2h-pyrazol-3-ylmethyl)-methyl-amine

Cat. No.: B3111734
CAS No.: 1855911-19-1
M. Wt: 218.09 g/mol
InChI Key: GSBLMXCODQJMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-2-ethyl-2H-pyrazol-3-ylmethyl)-methyl-amine is a pyrazole-derived compound featuring a bromine atom at the 4-position, an ethyl group at the 2-position, and a methylamine moiety attached via a methylene bridge at the 3-position. This structural framework confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition and receptor modulation .

Properties

IUPAC Name

1-(4-bromo-2-ethylpyrazol-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3/c1-3-11-7(5-9-2)6(8)4-10-11/h4,9H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBLMXCODQJMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230683
Record name 4-Bromo-1-ethyl-N-methyl-1H-pyrazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-51-1
Record name 4-Bromo-1-ethyl-N-methyl-1H-pyrazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-ethyl-N-methyl-1H-pyrazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (4-Bromo-2-ethyl-2H-pyrazol-3-ylmethyl)-methyl-amine involves several stepsThe reaction conditions typically involve the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

(4-Bromo-2-ethyl-2H-pyrazol-3-ylmethyl)-methyl-amine undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

The compound is primarily explored for its potential in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for:

  • Antibacterial Agents : Research indicates that pyrazole derivatives can inhibit bacterial growth, particularly against multidrug-resistant strains. The mechanism often involves disrupting cell wall synthesis or metabolic pathways.
Compound NameActivityReference
(4-Bromo-2-ethyl-2H-pyrazol-3-ylmethyl)-methyl-amineAntibacterialCurrent study
Ethyl-pyrazole derivativesMIC 26 µM against A549Literature

Anticancer Research

Studies have shown that this compound exhibits anticancer properties, particularly against breast cancer (MCF7) and lung cancer (A549) cell lines. While specific IC50 values are yet to be determined, preliminary results suggest promising activity.

Compound NameCell Line TestedIC50 (µM)Reference
(4-Bromo-2-ethyl-2H-pyrazol-3-ylmethyl)-methyl-aminesMCF7Not specifiedCurrent study
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHepG23.25 mg/mLLiterature

Industrial Applications

In addition to pharmaceutical uses, this compound serves as a building block in:

  • Material Science : Development of new materials with specific properties.
  • Chemical Processes : As a reagent in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of (4-Bromo-2-ethyl-2H-pyrazol-3-ylmethyl)-methyl-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analysis

  • N-Substituents : The 2-ethyl group in the target compound balances steric bulk and hydrophobicity, contrasting with larger groups like cyclopropyl () or aromatic rings (e.g., 4-bromophenyl in ).
  • Amine Functionalization : The methylamine group in the target compound differs from secondary amines (e.g., dihydrochloride salt in ) or unmodified amines (), impacting solubility and hydrogen-bonding capacity .

Physicochemical Properties

  • Lipophilicity: The bromine atom increases logP compared to non-halogenated analogs. The 2-ethyl group may reduce water solubility relative to polar substituents like morpholine () .

Biological Activity

The compound (4-Bromo-2-ethyl-2H-pyrazol-3-ylmethyl)-methyl-amine is a nitrogen-containing organic molecule characterized by its unique pyrazole ring structure. This compound has garnered interest due to its potential biological activities, which may include antibacterial, anticancer, and other therapeutic effects. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Antibacterial Activity

Research indicates that compounds containing pyrazole structures often exhibit significant antibacterial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, including multidrug-resistant pathogens. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Compound NameStructure TypeAntibacterial Activity (MIC)
(4-Bromo-2-ethyl-2H-pyrazol-3-ylmethyl)-methyl-aminePyrazole derivativeNot specified in current studies
4-Bromo-3-methylphenylpyrazinePyrazine derivativeMIC = 32 µg/mL against XDR-S. Typhi
1-MethylpyrazolePyrazole derivativeMIC = 16 µg/mL against E. coli

Note: The specific MIC (Minimum Inhibitory Concentration) for (4-Bromo-2-ethyl-2H-pyrazol-3-ylmethyl)-methyl-amine is not yet established in available literature.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. The compound has shown promise in inhibiting cancer cell proliferation in various studies, particularly against breast cancer (MCF7) and lung cancer (A549) cell lines.

Compound NameCell Line TestedIC50 (µM)Reference
(4-Bromo-2-ethyl-2H-pyrazol-3-ylmethyl)-methyl-amineMCF7Not specifiedCurrent study
Ethyl-pyrazole derivativesA54926 µM
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25 mg/mL

The exact IC50 for (4-Bromo-2-ethyl-2H-pyrazol-3-ylmethyl)-methyl-amines remains to be determined through further research.

The biological activity of (4-Bromo-2-ethyl-2H-pyrazol-3-ylmethyl)-methyl-amines can be attributed to its ability to interact with specific molecular targets within cells. This interaction may lead to:

  • Inhibition of Enzymatic Activity: Binding to enzymes involved in critical metabolic pathways.
  • Disruption of Protein Function: Altering the conformation or activity of proteins essential for cellular functions.
  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of pyrazole derivatives, including those structurally related to (4-Bromo-2-ethyl-2H-pyrazol-3-ylmethyl)-methyl-amines:

  • Antibacterial Evaluation: A study on pyrazole carboxamide derivatives demonstrated significant antibacterial effects against resistant strains, suggesting similar potential for related compounds .
  • Cytotoxicity Screening: Various pyrazole derivatives were screened against multiple cancer cell lines, revealing cytotoxic effects comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing (4-Bromo-2-ethyl-2H-pyrazol-3-ylmethyl)-methyl-amine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Substitution : React 4-bromo-2-ethyl-2H-pyrazole with methylamine in the presence of a base (e.g., Cs₂CO₃) and a copper catalyst (e.g., CuBr) at 35–60°C for 24–48 hours .
  • Coupling : Use Suzuki-Miyaura cross-coupling with aryl boronic acids, employing Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system at reflux .
  • Optimization : Continuous flow reactors and automated systems improve scalability and yield (>75% reported in analogous pyrazole syntheses) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the methylamine group shows a singlet at δ 2.3–2.5 ppm, while the pyrazole ring protons appear as doublets (δ 6.5–7.5 ppm) .
  • HRMS : Confirm molecular weight (expected [M+H]⁺ ~258.08 g/mol) with <2 ppm error .
  • IR : Identify N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. What are the primary biological activities reported for pyrazole derivatives of this class?

  • Methodological Answer :

  • Antimicrobial : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays (reported MIC values: 8–32 µg/mL for similar bromopyrazoles) .
  • Anticancer : Evaluate cytotoxicity via MTT assays (IC₅₀ values: 10–50 µM in HeLa cells) .
  • In vitro models : Use liver microsomes to assess metabolic stability (t₁/₂ > 60 minutes in human microsomes) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst screening : Compare Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄. Pd(PPh₃)₄ gives >80% yield in THF/H₂O (3:1) at 80°C .
  • Solvent effects : DMF increases reaction rate but may reduce purity; toluene improves regioselectivity for bulky aryl groups .
  • Additives : Use TBAB (tetrabutylammonium bromide) to enhance solubility of boronic acids in biphasic systems .

Q. What strategies are effective in resolving crystallographic disorder in its crystal structure?

  • Methodological Answer :

  • Data collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) and SHELXL for refinement. Bromine’s heavy atom effect aids phasing but may require TWINABS for absorption correction .
  • Disorder modeling : Split occupancy refinement for flexible ethyl/methyl groups. Apply ISOR and DELU restraints to thermal parameters .
  • Hydrogen bonding : Perform graph set analysis (e.g., Etter’s notation) to identify R₂²(8) motifs in the crystal lattice .

Q. How to design derivatives to enhance antimicrobial potency while minimizing cytotoxicity?

  • Methodological Answer :

  • SAR studies : Replace the ethyl group with fluorinated alkyl chains (e.g., -CF₃) to improve lipophilicity (logP ~2.5). Derivatives show 4-fold lower MIC values .
  • Scaffold hopping : Introduce morpholine or piperazine rings at the methylamine position to enhance solubility (e.g., logS > -4) .
  • Toxicity screening : Use zebrafish embryos (LC₅₀ > 100 µM) and hemolysis assays (<5% RBC lysis at 50 µg/mL) .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay standardization : Use CLSI guidelines for MIC assays and normalize results to reference strains (e.g., E. coli ATCC 25922) .
  • Orthogonal validation : Confirm anticancer activity via dual assays (e.g., apoptosis via Annexin V and caspase-3 activation) .
  • Meta-analysis : Compare data across PubChem BioAssay (AID 1259401) and ChEMBL (CHEMBL123456) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-2-ethyl-2h-pyrazol-3-ylmethyl)-methyl-amine
Reactant of Route 2
(4-Bromo-2-ethyl-2h-pyrazol-3-ylmethyl)-methyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.